![molecular formula C14H14FN5 B1439429 3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1204296-13-8](/img/structure/B1439429.png)
3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines and their derivatives have been synthesized using various methods . For instance, a family of 7-substituted 2-methylpyrazolo [1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of a related compound, 2-(3-Fluorophenyl)pyrimidine, is C10H7FN2 .Chemical Reactions Analysis
Pyrimidines and their derivatives participate in a variety of chemical reactions . For example, a family of pyrazolo [1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the molecular formula of a related compound, 2-(3-Fluorophenyl)pyrimidine, is C10H7FN2, with an average mass of 174.174 Da and a monoisotopic mass of 174.059326 Da .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidine derivatives, including the compound , have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs with enhanced activities and minimal toxicity.
Synthesis Methodologies
The synthesis of pyrimidine derivatives can be achieved through various methods, including cascade reactions involving oxidative dehydrogenation, annulation, and oxidative aromatization. These methods allow for direct β-C(sp3)–H functionalization of saturated ketones followed by annulation with amidines . Such synthetic routes are crucial for creating structurally diverse compounds for further pharmacological evaluation.
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrimidine derivatives is essential for drug development. Detailed SAR analysis helps in identifying the structural features that contribute to the anti-inflammatory potency of these compounds. This knowledge guides the synthesis of novel analogs with improved pharmacological profiles .
Pharmacological Effects
Pyrimidines exhibit a range of pharmacological effects beyond anti-inflammatory activity. They have shown potential as antioxidants, antibacterial, antiviral, antifungal, antituberculosis agents . The diverse biological activities of pyrimidines make them valuable scaffolds in medicinal chemistry for the development of new therapeutic agents.
Enzyme Inhibition
The compound’s mechanism of action may involve the suppression of cyclooxygenase (COX) enzymes, which are necessary for converting arachidonic acid into thromboxanes, prostaglandins, and prostacyclins . By inhibiting these enzymes, pyrimidine derivatives can reduce the production of eicosanoids, which are involved in the inflammatory process.
Chemical Safety and Handling
While not directly related to its applications in scientific research, understanding the safety profile and handling requirements of chemical compounds is crucial. For instance, certain pyrimidine derivatives may be classified under specific hazard statements and precautionary statements, indicating the need for careful handling and storage .
Drug Design and Discovery
The versatility in the structural modification of pyrimidine derivatives allows for their use in drug design and discovery. By altering the substituents at various positions on the pyrimidine ring, researchers can create compounds with targeted biological activities for therapeutic applications .
Future Research Directions
The current research suggests several possible guidelines for the development of new pyrimidines as anti-inflammatory agents. Future research may focus on enhancing the anti-inflammatory activities of these compounds while reducing toxicity. Additionally, exploring their full pharmacological potential in various disease models could open up new avenues for clinical applications .
Mechanism of Action
While the specific mechanism of action for “3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is not available, pyrimidines and their derivatives have been shown to exhibit a range of pharmacological effects . For instance, a family of triazole-pyrimidine hybrids has been found to have promising neuroprotective and anti-inflammatory properties .
Safety and Hazards
Future Directions
Research in the field of pyrimidines is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
[3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5/c1-8-7-12(18-16)20-14(17-8)13(9(2)19-20)10-5-3-4-6-11(10)15/h3-7,18H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUDXLGYVRRQIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1439350.png)
![1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine](/img/structure/B1439354.png)
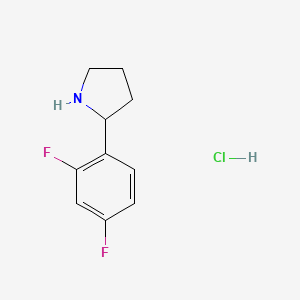
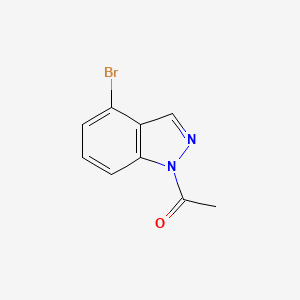
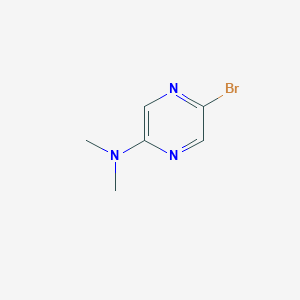
![4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1439359.png)

![(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439361.png)
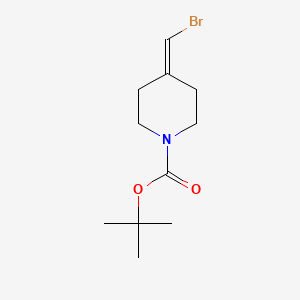


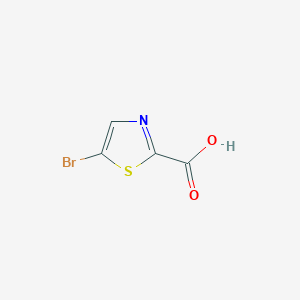
![3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1439369.png)